Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H15BrN2O2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
KJHQUMOPUXAPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C(C)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
The synthesis begins with 1-methyl-1H-imidazole-5-carboxylic acid (Compound A-1) as the starting material. Condensation with an amine (Compound A-2) is facilitated by HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature. Key parameters include:
Bromination with N-Bromosuccinimide (NBS)
Bromination of Compound A-3 employs NBS in chloroform with azodiisobutyronitrile (AIBN) as a radical initiator.
Debromination with Methylmagnesium Iodide (MeMgI)
The final step involves debromination of Compound A-4 using MeMgI in tetrahydrofuran (THF) .
-
Conditions : Ice bath cooling (0–5°C) followed by heating to 50°C for 3 hours.
-
Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography yield the target compound.
One-Pot NBS-Mediated Bromination and Cyclization
Bromination of Ethylbenzene Derivatives
An alternative approach leverages NBS in a one-pot protocol to brominate ethylbenzene derivatives, forming α-bromo ketones as intermediates.
Cyclization with Ammonia Sources
The α-bromo ketone intermediate reacts with ammonium acetate or 2-aminopyridine under heating (80°C) to form the imidazole core.
-
Solvent system : Water/1,4-dioxane mixture.
Alkylation and Esterification Strategies
N-Alkylation of Imidazole Precursors
Sodium hydride-mediated alkylation introduces the isopropyl group to the imidazole nitrogen.
Esterification Catalyzed by NBS
NBS acts as a catalyst for esterification of carboxylic acids with ethanol under mild conditions.
-
Conditions : NBS (7 mol%), 70°C, 1–20 hours.
-
Application : Converts 4-methylimidazole-5-carboxylic acid to its ethyl ester with >90% conversion.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Role of NBS in Bromination
NBS facilitates electrophilic bromination via the generation of bromine radicals (Br- ), ensuring selective substitution at the imidazole 4-position. In polar solvents (e.g., chloroform), NBS exhibits enhanced solubility, improving reaction kinetics.
Chemical Reactions Analysis
Types of Reactions: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazoles .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is primarily investigated for its pharmacological properties. It belongs to the imidazole family, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies indicate that certain imidazole derivatives can inhibit cancer cell proliferation. Preliminary data suggest that this compound may induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms of action .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis.
Synthesis of Bioactive Compounds
The compound can be utilized in the synthesis of various bioactive molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of different functional groups, which is valuable in drug development .
Catalysis
Imidazole derivatives are often used as catalysts in organic reactions. This compound has been explored for its catalytic efficiency in promoting reactions such as cycloaddition and cross-coupling reactions, which are essential in synthesizing complex organic compounds .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In a research project conducted by a pharmaceutical company, this compound was tested against several cancer cell lines. The compound exhibited selective cytotoxicity, particularly towards breast cancer cells, suggesting its potential as a therapeutic agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Key Differences and Implications
Substituent Effects on Reactivity and Solubility :
- The isopropyl group at N1 in the target compound introduces significant steric bulk compared to the simpler methyl or hydrogen substituents in analogues like 120781-02-4 and 74478-93-4. This may reduce nucleophilic substitution rates at adjacent positions but enhance lipophilicity .
- The methyl group at C4 distinguishes the target compound from 852181-03-4 (carboxylic acid at C4), which is more polar and likely to participate in hydrogen bonding .
Electronic Effects: Bromine at C2 in all listed compounds acts as an electron-withdrawing group, activating the imidazole ring for electrophilic substitution.
Synthetic Utility :
- Ethyl ester groups (e.g., in 74478-93-6 and the target compound) are common protecting groups for carboxylic acids, facilitating further functionalization. The discontinued status of the target compound suggests challenges in synthesis or stability compared to analogues like 120781-02-4.
Biological Activity
Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family, characterized by its unique structural features, including an ethyl ester group, a bromine atom, and various alkyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C10H15BrN2O2 |
| Molecular Weight | 275.14 g/mol |
| IUPAC Name | ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate |
| InChI | InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3 |
| InChI Key | KJHQUMOPUXAPFP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(N1C(C)C)Br)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in substitution reactions that can modify biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds within the imidazole family exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against a range of pathogens:
- Antibacterial : Exhibits activity against Gram-positive and Gram-negative bacteria.
- Antifungal : Shows potential in inhibiting fungal growth, particularly in pathogenic strains.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. The compound has demonstrated:
- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that it can inhibit the growth of various cancer cell lines.
Case Study Example
A study involving human cancer cell lines found that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.
Summary of Biological Activities
| Activity Type | Observations/Findings |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Inhibits proliferation in cancer cell lines |
| Mechanism of Action | Interaction with enzymes and receptors |
Comparative Analysis
Comparative studies have highlighted the unique properties of this compound relative to other halogenated imidazoles:
| Compound | Biological Activity |
|---|---|
| Ethyl 2-bromo-1-isopropyl-4-methyl | Broad-spectrum antimicrobial activity |
| Ethyl 2-chloro-1-isopropyl-4-methyl | Limited efficacy against certain fungi |
| Ethyl 2-fluoro-1-isopropyl-4-methyl | Reduced cytotoxicity but less potent |
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential side effects. Investigations into combination therapies with existing antibiotics or anticancer agents are also being pursued to improve therapeutic outcomes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For brominated imidazole derivatives, column chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates. Monitoring via TLC and verifying purity via NMR (δ 1.35 ppm for ethyl ester protons) and ESI-MS (e.g., m/z 301.1 [M+H]+) ensures reproducibility. Adjusting stoichiometry of brominating agents (e.g., NBS) and protecting groups for the isopropyl substituent can minimize side reactions .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer : Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. Emergency measures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste. Acute toxicity data (e.g., LD50 > 2000 mg/kg in rodents) suggest moderate hazard, but aquatic toxicity necessitates strict containment .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns substituents (e.g., isopropyl methyl groups at δ 1.2–1.5 ppm; imidazole protons at δ 7.2–8.1 ppm).
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ at 301.1) and fragmentation patterns.
- FTIR : Identifies carbonyl (C=O at ~1700 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches.
Cross-validation with NIST reference data ensures accuracy .
Advanced Research Questions
Q. How can crystallography data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement ( ) can resolve regiochemical uncertainties (e.g., bromine position on the imidazole ring). Mercury CSD 2.0 enables visualization of hydrogen-bonding networks (e.g., C–H···O interactions between ester groups) and packing motifs. Graph set analysis ( ) classifies hydrogen-bond patterns (e.g., R₂²(8) motifs), critical for understanding polymorphism .
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies involve synthesizing analogs (e.g., varying substituents at positions 1, 2, and 4) and evaluating biological activity. For example:
Q. How to address contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes (e.g., rotamerism of the isopropyl group). Solutions include:
- Variable-temperature NMR : Freezes conformational exchange (e.g., coalescence temperature analysis).
- DFT calculations : Predicts stable conformers and compares with experimental data.
- Crystallography : Provides static structural snapshots to validate spectroscopic assignments .
Q. What computational methods predict intermolecular interactions affecting crystallization?
- Methodological Answer : Mercury’s Materials Module identifies recurring packing motifs (e.g., π-stacking of aryl groups). Etter’s hydrogen-bond rules ( ) prioritize likely interactions (e.g., N–H···O bonds). Molecular dynamics simulations (e.g., AMBER) model solvent effects on nucleation, aiding in polymorph control .
Data Contradiction Analysis Example
- Issue : Discrepancy between calculated (DFT) and observed (XRD) bond angles in the imidazole ring.
- Resolution : Check for crystal-packing forces (e.g., steric pressure from isopropyl groups) distorting the ideal geometry. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
